molecular formula C18H21N7O B6435995 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine CAS No. 2549014-99-3

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine

Cat. No.: B6435995
CAS No.: 2549014-99-3
M. Wt: 351.4 g/mol
InChI Key: SJPMCBMXLBHELF-UHFFFAOYSA-N
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Description

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyrrolidine-oxymethyl linker and a 4-methylpyrimidine moiety. The cyclopropyl substituent on the triazolo-pyridazine ring likely enhances lipophilicity and metabolic stability, while the oxymethyl-pyrrolidinyl group may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-12-6-8-19-18(20-12)24-9-7-13(10-24)11-26-16-5-4-15-21-22-17(14-2-3-14)25(15)23-16/h4-6,8,13-14H,2-3,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPMCBMXLBHELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine typically involves multistep organic synthesis. The journey begins with the construction of individual functional fragments, such as cyclopropyl triazolopyridazine and pyrrolidine methylpyrimidine, followed by their coupling through suitable linking reactions.

  • Step 1: Construction of Cyclopropyl Triazolopyridazine

    • Reagents and Conditions: Appropriate cyclopropyl derivatives and triazolopyridazine precursors under conditions like cyclization reactions with strong bases or catalysts.

  • Step 2: Assembly of Pyrrolidine Methylpyrimidine

    • Reagents and Conditions: Pyrimidine derivatives undergoes functionalization, usually via alkylation reactions.

  • Step 3: Coupling Reaction

    • Reagents and Conditions: The crucial step involves an etherification or amination reaction to bridge the two functional groups, utilizing catalysts to ensure regioselectivity and efficiency.

Industrial Production Methods

Industrial production leans on scalable and cost-effective processes. Methods like continuous flow synthesis have revolutionized the efficiency, minimizing reaction times and enhancing yield.

Chemical Reactions Analysis

Types of Reactions

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine: engages in various chemical reactions:

  • Oxidation: The compound can undergo oxidation at the pyridazine or pyrrolidine moieties, forming N-oxides.

  • Reduction: Reduction reactions can target the triazole ring, leading to partially reduced triazolopyridazine intermediates.

  • Substitution: The molecule allows for nucleophilic and electrophilic substitution reactions, especially on the pyrimidine ring, permitting further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, mCPBA.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Base catalysis for nucleophilic substitution, acids for electrophilic substitution.

Major Products

  • Oxidation Products: N-oxides of triazolopyridazine.

  • Reduction Products: Partially hydrogenated triazolopyridazine intermediates.

  • Substitution Products: Functionally diverse pyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound’s versatility in synthetic chemistry is paramount, aiding in the development of new methodologies for constructing complex molecular frameworks.

Biology

In biological studies, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine serves as a valuable probe for understanding enzyme interactions and signaling pathways due to its unique structural features.

Medicine

Pharmacologically, it’s investigated for potential therapeutic roles in various diseases, owing to its multi-functional groups which can interact with diverse biological targets.

Industry

The compound finds utility in material science and catalysis, where its robust structure and reactive groups are harnessed for creating advanced materials and catalytic systems.

Mechanism of Action

The compound operates through intricate mechanisms:

  • Molecular Targets: Enzymes and receptors where its triazolopyridazine core often forms strong hydrogen bonds or hydrophobic interactions.

  • Pathways: Modulating signal transduction pathways, particularly those involving kinase activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and spectral properties of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-methylpyrimidine with analogous heterocyclic systems from the literature.

Key Observations:

Structural Flexibility vs. In contrast, sulfur-containing analogs (e.g., pyrrolo-thiazolo-pyrimidines) exhibit higher electronic diversity due to the thiazole ring but may face synthetic challenges .

Substituent Effects :

  • The cyclopropyl group in the target compound likely increases metabolic stability relative to tolyl or chlorophenyl substituents in analogs .
  • Methoxy groups (e.g., in ) enhance solubility but may reduce membrane permeability compared to methyl groups .

Spectral Characterization :

  • The target compound’s ¹H-NMR would show distinct signals for the cyclopropyl group (δ ~1.0–1.2 ppm) and methylpyrimidine (δ ~2.4 ppm), differentiating it from aromatic-rich analogs like pyrazolo-triazolo-pyrimidines (δ ~7.8–8.1 ppm for tolyl protons) .
  • IR spectra would highlight C-O-C stretching (~1100 cm⁻¹) from the oxymethyl linker, absent in sulfur-containing analogs .

Isomerization and Stability :

  • Pyrazolo-triazolo-pyrimidines () undergo isomerization under acidic/basic conditions, whereas the target compound’s triazolo-pyridazine core is likely more stable due to steric protection by the cyclopropyl group .

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